molecular formula C16H21NO5 B6201146 4-[(2S)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid CAS No. 1131220-40-0

4-[(2S)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid

Cat. No.: B6201146
CAS No.: 1131220-40-0
M. Wt: 307.34 g/mol
InChI Key: BWLHTRAQVOVRCJ-CYBMUJFWSA-N
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Description

4-[(2S)-4-[(tert-Butoxy)carbonyl]morpholin-2-yl]benzoic acid (CAS: Not specified, Catalog No. JW-4295) is a chiral synthetic building block characterized by a morpholine ring fused with a benzoic acid moiety. The compound features a stereogenic center at the 2-position of the morpholine ring (S-configuration) and a tert-butoxy carbonyl (Boc) protecting group at the 4-position of the morpholine. The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic processes, while the benzoic acid moiety provides a reactive site for further derivatization, such as amide or ester formation .

This compound is marketed by Combi-Blocks Inc. as part of their chiral compound catalog, emphasizing its utility in pharmaceutical research and peptide synthesis. Its molecular formula is C₁₇H₂₁NO₅, with a molecular weight of 319.35 g/mol .

Properties

CAS No.

1131220-40-0

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

4-[(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]benzoic acid

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-9-21-13(10-17)11-4-6-12(7-5-11)14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19)/t13-/m1/s1

InChI Key

BWLHTRAQVOVRCJ-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

One-Pot Synthesis from Halogenated Benzoic Acid Derivatives

A patented method for analogous morpholinylbenzoic acids involves nucleophilic aromatic substitution (SNAr) of halogenated benzene precursors with morpholine, followed by hydrolysis. Adapting this for the target compound:

Step 1: SNAr Reaction
Ethyl 4-fluorobenzoate reacts with a Boc-protected morpholine precursor under heated conditions (120°C, 5–24 hrs). Morpholine acts as both solvent and nucleophile, eliminating the need for catalysts.

Step 2: Hydrolysis
The intermediate ester is hydrolyzed to the carboxylic acid using NaOH (20%) or HCl (5%). This one-pot approach yields 80–99% conversion.

Example Protocol

  • Combine ethyl 4-fluorobenzoate (3.5 g, 21 mmol) and Boc-morpholine (6.2 g, 70 mmol) at 120°C for 12 hrs.

  • Add NaOH (20%, 10 mL) and reflux for 3.5 hrs.

  • Acidify with HCl, isolate precipitate, and dry to obtain 3.9 g (90%) of product.

Stereoselective Synthesis of the Morpholine Ring

Chiral Auxiliary-Mediated Cyclization

The (2S) configuration is introduced via asymmetric cyclization of chiral precursors. A reported strategy employs:

  • Chiral Epoxide Opening : React (S)-glycidol with Boc-protected ethanolamine to form a diol intermediate.

  • Cyclization : Treat the diol with SOCl2\text{SOCl}_2 to form the morpholine ring.

Reaction Conditions

  • Epoxide opening: 0°C, 12 hrs, tetrahydrofuran (THF).

  • Cyclization: 60°C, 6 hrs, dichloromethane (DCM).

Enzymatic Resolution

Racemic morpholine intermediates are resolved using lipases or esterases. For example:

  • Hydrolysis of a morpholine-2-carboxylate ester with Candida antarctica lipase B achieves >98% enantiomeric excess (ee).

Boc Protection and Deprotection Dynamics

Introduction of the Boc Group

The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) under basic conditions:

  • Dissolve morpholine-2-yl benzoic acid (1 equiv) in THF.

  • Add Boc2O\text{Boc}_2\text{O} (1.2 equiv) and DMAP (0.1 equiv).

  • Stir at room temperature for 6 hrs.

Yield : 85–92%.

Acidic Deprotection (if required)

Deprotection uses 4 M HCl in dioxane (2 hrs, room temperature).

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H} NMR (DMSO-d6) : δ\delta 12.33 (s, 1H, COOH), 7.78 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 3.72 (t, 2H, morpholine-OCH2), 3.23 (t, 2H, morpholine-NCH2).

  • 13C^{13}\text{C} NMR : δ\delta 167.25 (COOH), 153.90 (Boc C=O), 130.81–113.22 (Ar-C), 65.87 (OCH2), 46.97 (NCH2).

  • MS (ESI) : m/z 307.34 [M+H]+.

Chromatographic Purity

  • HPLC : >99% purity (C18 column, 0.1% TFA in acetonitrile/water).

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Key Advantage
One-Pot SNAr90Scalable, minimal purification
Chiral Cyclization8598High stereocontrol
Enzymatic Resolution7899Eco-friendly, mild conditions

Industrial-Scale Considerations

Cost-Efficiency

The one-pot SNAr method reduces solvent use and step count, making it cost-effective for kilogram-scale production.

Environmental Impact

Enzymatic resolution minimizes waste generation compared to traditional resolution via diastereomeric salts .

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The benzoic acid moiety undergoes standard reactions for carboxylic acids, with applications in peptide coupling and ester synthesis:

Reaction Type Conditions/Reagents Product References
EsterificationAlcohol, H<sup>+</sup> (e.g., H<sub>2</sub>SO<sub>4</sub>) or DCC/DMAPCorresponding ester
Amide FormationAmine, EDC/HOBt or T3P in DCM/DMFAmide derivatives
Acid Chloride SynthesisSOCl<sub>2</sub> or oxalyl chlorideAcyl chloride intermediate

Key Example :
In a synthesis protocol, T3P (propylphosphonic anhydride) and pyridine in EtOAc at 0°C facilitated coupling with a pent-4-ynamido benzamide derivative, demonstrating efficient amide bond formation .

Boc Deprotection

The Boc group on the morpholine ring is cleaved under acidic conditions, exposing a secondary amine for further functionalization:

Reagent Conditions Outcome References
Trifluoroacetic acid (TFA)0–25°C, 1–4 hoursFree morpholine amine
HCl in dioxaneRoom temperatureDeprotected amine hydrochloride

Mechanism :
Protonation of the Boc group’s carbonyl oxygen followed by tert-butyl cation elimination yields the free amine.

Ring-Opening and Functionalization

Reaction Reagents Product References
HydrogenolysisH<sub>2</sub>, Pd/CSaturated morpholine derivative
AlkylationAlkyl halide, baseN-alkylated morpholine

Note : The stereochemistry at the C2 position (S-configuration) is preserved in these reactions due to the rigid morpholine ring .

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 200°C, necessitating low-temperature reactions .

  • Solvent Compatibility : Stable in polar aprotic solvents (DMF, DCM) but reacts with primary alcohols in acidic/basic conditions.

Scientific Research Applications

Medicinal Chemistry

The compound is utilized in the synthesis of biologically active molecules. Its morpholine structure is known for enhancing the pharmacological properties of drugs due to its ability to interact favorably with biological targets.

Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of morpholine compounds, including (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid, exhibit anticancer activity. For instance, modifications of this compound have led to the development of novel inhibitors targeting cancer cell proliferation pathways, showcasing its potential in cancer therapeutics.

Drug Delivery Systems

The compound's ability to form stable complexes with various drugs makes it suitable for use in drug delivery systems. Its hydrophobic nature allows it to encapsulate hydrophilic drugs effectively.

Data Table: Drug Delivery Applications

ApplicationDescriptionReference
Nanoparticle FormationUsed as a stabilizing agent in nanoparticle synthesis for targeted drug delivery
Liposome EncapsulationEnhances the stability and bioavailability of encapsulated drugs

Bioconjugation Chemistry

(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid serves as a linker in bioconjugation processes due to its functional groups that can react with amines and carboxylic acids.

Case Study: Targeted Therapy Development
In targeted therapy research, this compound has been employed to conjugate therapeutic agents to antibodies, improving the specificity and efficacy of treatments against specific cancer types.

Mechanism of Action

The mechanism of action of 4-[(2S)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-[(2S)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid with structurally related compounds from the evidence:

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Unique Features
This compound (Target) Benzoic acid, morpholine, Boc group C₁₇H₂₁NO₅ 319.35 Chiral morpholine core (S-configuration), Boc protection at N4
4-[(tert-Butoxy-S-phenylalanyl)carbonyl]-5-[(benzyloxy-S-alanyl)carbonyl]-1H-imidazole Imidazole, Boc-protected phenylalanyl, benzyloxy C₃₀H₃₇N₅O₇ 595.65 Dual peptide-functionalized imidazole; Boc and benzyloxy groups
(3S)-3-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoic acid Boc-protected amine, branched carboxylic acid C₁₁H₂₁NO₄ 231.29 Branched aliphatic chain, stereochemistry at C3
4-[(2-{[(tert-Butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid Benzoic acid, phenyl carbamoyl, Boc-protected C₁₉H₂₀N₂O₅ 356.38 Aromatic carbamoyl linker; Boc group on phenylamine

Biological Activity

4-[(2S)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid, commonly referred to as N-Boc-morpholine benzoic acid, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C13_{13}H17_{17}N1_{1}O5_{5}, with a molecular weight of approximately 253.28 g/mol. Its structure includes a morpholine ring that is substituted with a tert-butoxycarbonyl (Boc) group and a benzoic acid moiety, which is critical for its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of the morpholine ring enhances the lipophilicity and membrane permeability of these compounds, potentially increasing their antimicrobial efficacy .

Enzyme Inhibition

One notable area of investigation is the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes. Compounds structurally related to this compound have been studied for their ability to inhibit DPP-IV, demonstrating promising results in lowering blood glucose levels in diabetic models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Modification Effect on Activity
Boc Group Enhances stability and bioavailability
Morpholine Substitution Improves interaction with biological targets
Benzoic Acid Moiety Contributes to binding affinity

Studies have shown that modifications to the Boc group or the length of the alkyl chain can significantly alter the inhibitory potency against DPP-IV and other targets .

Case Study 1: DPP-IV Inhibition

In a study evaluating various morpholine derivatives, this compound was found to exhibit competitive inhibition against DPP-IV with an IC50_{50} value comparable to established DPP-IV inhibitors like sitagliptin. The study utilized molecular docking techniques to elucidate the binding interactions within the active site of DPP-IV, confirming that the morpholine ring plays a crucial role in enhancing binding affinity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar morpholine derivatives against clinical isolates of resistant bacterial strains. The results indicated that compounds with a morpholine scaffold demonstrated significant inhibitory effects, suggesting that modifications leading to increased lipophilicity could enhance their efficacy against resistant pathogens .

Q & A

Q. What are the common synthetic strategies for preparing 4-[(2S)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid?

  • Methodological Answer : Synthesis typically involves coupling a Boc-protected morpholine derivative with a benzoic acid precursor. Key steps include:
  • Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced to the morpholine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .
  • Stereochemical Control : The (2S) configuration is achieved via chiral resolution or asymmetric synthesis, often employing chiral auxiliaries or catalysts.
  • Conjugation : The Boc-morpholine intermediate is coupled to the benzoic acid moiety via amide or ester linkages, followed by deprotection if necessary.
  • Purification : HPLC (≥98% purity) or column chromatography is used to isolate the final product .

Q. How is the purity and identity of this compound validated in academic research?

  • Methodological Answer :
  • Analytical Techniques :
  • HPLC : Reverse-phase HPLC with UV detection is standard for assessing purity (e.g., ≥98% as per typical protocols) .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for the Boc group (δ ~1.4 ppm for tert-butyl) and morpholine ring protons .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for Boc-protected morpholine derivatives under varying reaction conditions?

  • Methodological Answer : Stability discrepancies often arise from differences in pH, temperature, or solvent systems. To address this:
  • Controlled Studies : Perform kinetic stability assays under standardized conditions (e.g., acidic/basic buffers, T = 25–60°C).
  • Monitoring Tools : Use TLC or in-situ IR spectroscopy to track Boc deprotection kinetics. For example, the Boc group is acid-labile, degrading in TFA/CH₂Cl₂, but stable in neutral aqueous solutions .
  • Data Normalization : Compare results against structurally similar compounds with documented stability profiles (e.g., CAS 144069-70-5 and 96314-29-3) .

Q. What experimental approaches mitigate epimerization risks during the synthesis of chiral morpholine intermediates?

  • Methodological Answer : Epimerization at the (2S) position can occur under basic or high-temperature conditions. Mitigation strategies include:
  • Low-Temperature Reactions : Conduct coupling steps at 0–4°C to minimize racemization.
  • Mild Deprotection : Use dilute acids (e.g., 10% TFA in DCM) instead of harsh conditions.
  • Chiral Chromatography : Separate stereoisomers using chiral stationary phases (e.g., Chiralpak® columns), as demonstrated for related epimeric compounds .

Q. How do researchers optimize solvent systems for recrystallizing this hygroscopic benzoic acid derivative?

  • Methodological Answer : Hygroscopicity complicates crystallization. Strategies include:
  • Co-Solvent Blends : Use mixed solvents (e.g., EtOAc/hexane or DCM/pentane) to improve solubility gradients.
  • Lyophilization : For water-soluble intermediates, freeze-drying preserves stability.
  • Desiccants : Store crystals under inert atmosphere with molecular sieves or silica gel .

Data Analysis and Troubleshooting

Q. What are the best practices for interpreting contradictory NMR data for morpholine-containing compounds?

  • Methodological Answer :
  • Dynamic Effects : Morpholine rings exhibit conformational flexibility, leading to split signals. Use variable-temperature NMR to coalesce peaks and confirm assignments.
  • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; DMSO may stabilize specific conformers.
  • Reference Compounds : Cross-validate with spectra of simpler morpholine derivatives (e.g., CAS 223127-47-7) .

Q. How can researchers address low yields in Suzuki-Miyaura couplings involving boronic acid analogs of this compound?

  • Methodological Answer : Low yields may stem from steric hindrance or boronic acid instability. Optimize by:
  • Preactivation : Generate more reactive trifluoroborate salts from boronic acids.
  • Ligand Screening : Test Pd catalysts with bulky ligands (e.g., SPhos) to enhance turnover.
  • Microwave Assistance : Use microwave irradiation to accelerate coupling at lower temperatures .

Safety and Handling

Q. What are critical safety considerations when handling tert-butoxycarbonyl-protected compounds in aqueous environments?

  • Methodological Answer :
  • Hydrolysis Risks : Boc groups hydrolyze in water, releasing CO₂ and tert-butanol. Work under anhydrous conditions or use stabilizers like DMF.
  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact, as per SDS guidelines for related compounds (e.g., CAS 144069-70-5) .
  • Waste Disposal : Neutralize acidic waste with bicarbonate before disposal .

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